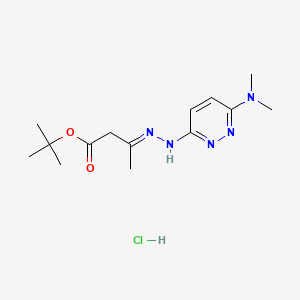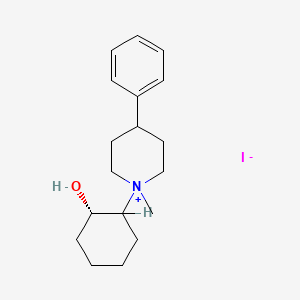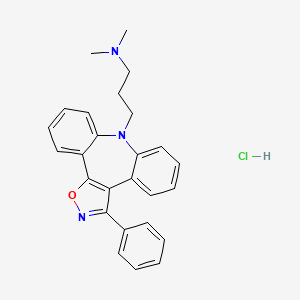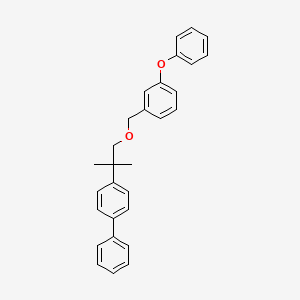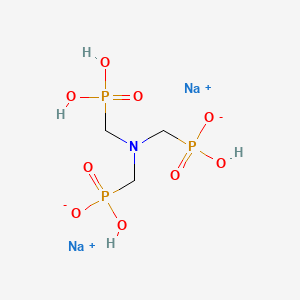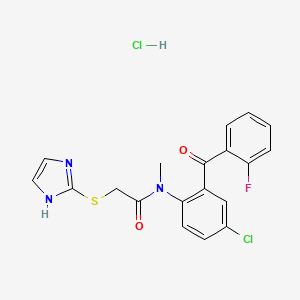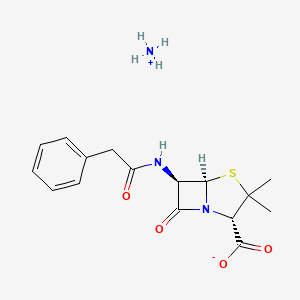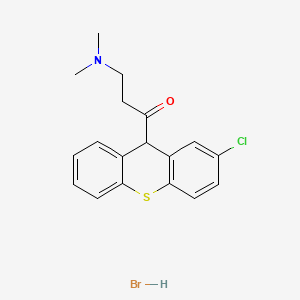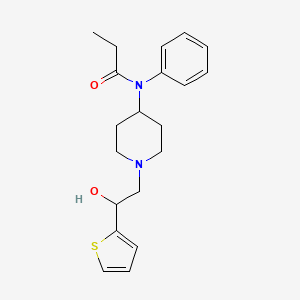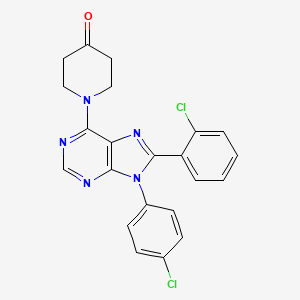
CP-945,598 metabolite M5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP-945,598 is an orally active antagonist of the cannabinoid CB-1 receptor, primarily investigated for its potential in treating obesity. During its metabolism, several metabolites are formed, including metabolite M5. Metabolite M5 is a product of the nonenzymatic conversion of metabolite M4, which itself is formed by the deamidation of metabolite M1 or metabolite M3 .
Vorbereitungsmethoden
The preparation of metabolite M5 is not directly synthesized but is derived from the metabolic pathway of CP-945,598. The primary metabolic pathway involves N-deethylation to form an N-desethyl metabolite (M1). M1 is subsequently metabolized by amide hydrolysis, oxidation, and ribose conjugation to form various metabolites, including M4. Metabolite M4 is then nonenzymatically converted to metabolite M5 .
Analyse Chemischer Reaktionen
Metabolite M5 undergoes several types of chemical reactions during its formation and metabolism:
Oxidation: Metabolite M1 undergoes oxidation to form various metabolites, including M4.
Deamidation: Metabolite M1 or metabolite M3 undergoes deamidation to form metabolite M4.
Nonenzymatic Conversion: Metabolite M4 is nonenzymatically converted to metabolite M5.
Wissenschaftliche Forschungsanwendungen
Metabolite M5, as a part of the metabolic pathway of CP-945,598, has been studied in various scientific research applications:
Chemistry: Understanding the metabolic pathways and the formation of metabolites like M5 helps in the study of drug metabolism and disposition.
Biology: The study of metabolite M5 contributes to the understanding of the biological processes involved in the metabolism of CP-945,598.
Wirkmechanismus
The mechanism of action of metabolite M5 is closely related to its parent compound, CP-945,598. CP-945,598 acts as an antagonist of the cannabinoid CB-1 receptor. The metabolic pathway involves the conversion of CP-945,598 to various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound .
Vergleich Mit ähnlichen Verbindungen
Metabolite M5 can be compared with other metabolites of CP-945,598, such as:
Metabolite M1: Formed by N-deethylation of CP-945,598.
Metabolite M3: Formed by N-hydroxylation of metabolite M1.
Metabolite M4: Formed by deamidation of metabolite M1 or metabolite M3 and nonenzymatically converted to metabolite M5.
Metabolite M5 is unique in its formation through nonenzymatic conversion from metabolite M4, distinguishing it from other metabolites in the pathway.
Eigenschaften
CAS-Nummer |
686345-96-0 |
|---|---|
Molekularformel |
C22H17Cl2N5O |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-one |
InChI |
InChI=1S/C22H17Cl2N5O/c23-14-5-7-15(8-6-14)29-20(17-3-1-2-4-18(17)24)27-19-21(25-13-26-22(19)29)28-11-9-16(30)10-12-28/h1-8,13H,9-12H2 |
InChI-Schlüssel |
WBBSJAOABKSIBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


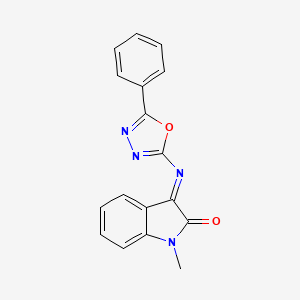
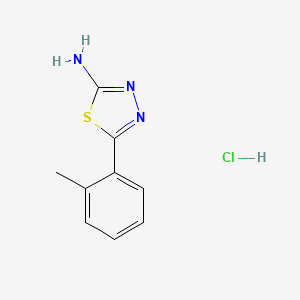
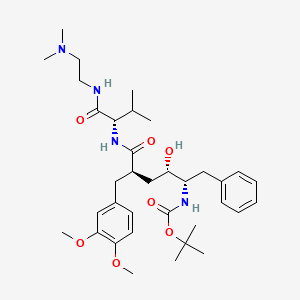
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
